![molecular formula C8H10BrClN2 B1519795 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride CAS No. 1159010-96-4](/img/structure/B1519795.png)
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride
Overview
Description
“3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” is a chemical compound with the InChI code 1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H . It is typically in solid form .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” can be represented by the SMILES string BrC1=CN=C(CCNC2)C2=C1.Cl . The molecular weight of the dihydrochloride version of this compound is 286 .Physical And Chemical Properties Analysis
“3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” is a solid at room temperature .Scientific Research Applications
Anticancer Activity
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: has been studied for its potential in cancer treatment. The compound’s structure allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has focused on synthesizing functionalized 1,6-naphthyridines to explore their anticancer properties . These studies include examining the structure-activity relationship (SAR) and molecular modeling to understand how the compound affects different cancer cell lines.
Anti-HIV Properties
This compound also shows promise in the treatment of HIV. Its pharmacological activity includes the potential to inhibit the replication of the HIV virus. The research in this area aims to develop new therapeutic agents that can offer better efficacy and lower toxicity compared to existing treatments .
Antimicrobial Applications
The antimicrobial properties of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride are significant for developing new antibiotics. It has been shown to have activity against a range of microbial pathogens, which is crucial in the face of rising antibiotic resistance .
Analgesic Uses
As an analgesic, this compound could potentially be used to develop new pain-relief medications. Its ability to modulate pain receptors may lead to effective treatments for chronic pain conditions without the side effects associated with current analgesics .
Anti-inflammatory Effects
The anti-inflammatory effects of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride make it a candidate for treating inflammatory diseases. By reducing inflammation, it could help manage conditions like arthritis and other autoimmune disorders .
Antioxidant Properties
Lastly, the antioxidant properties of this compound suggest it could be used to combat oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Antioxidants can neutralize free radicals, potentially slowing the progression of these diseases .
Safety and Hazards
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPMMDKARAQFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656841 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride | |
CAS RN |
1159010-96-4 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.